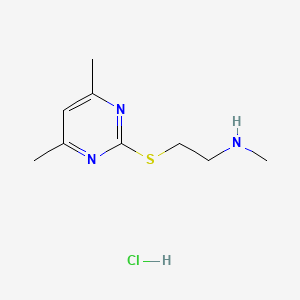![molecular formula C13H16BrNO3 B1530936 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide CAS No. 1138445-91-6](/img/structure/B1530936.png)
2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide
Overview
Description
“2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide” is a chemical compound with the molecular formula C13H16BrNO3 and a molecular weight of 314.18 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide” can be represented by the SMILES notation: C1CC(OC1)COC2=CC=C(C=C2)NC(=O)CBr .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide” include a molecular weight of 314.18 and a molecular formula of C13H16BrNO3 .Scientific Research Applications
Quorum Sensing Inhibition
This compound acts as an inhibitor for quorum-sensing receptors in bacteria. It’s particularly effective against the LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in Pseudomonas aeruginosa – QscR . This application is crucial in the study of bacterial communication and could lead to new ways to combat antibiotic resistance.
Modulation of LuxR-type Receptors
As a phenylacetanoyl L-homoserine lactone (PHL), this compound strongly modulates many LuxR-type receptors . These receptors are a class of proteins that bacteria use to detect and respond to changes in cell-population density, known as quorum sensing.
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide are the LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in Pseudomonas aeruginosa – QscR . These targets play a crucial role in bacterial communication and virulence.
Mode of Action
2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide acts as an active inhibitor of its targets . It binds to these receptors, preventing them from performing their normal functions, thereby disrupting bacterial communication and reducing virulence.
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria. Quorum sensing is a system of stimulus and response correlated to population density. By inhibiting key receptors in this pathway, 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide disrupts the ability of bacteria to communicate and coordinate behavior, including virulence and biofilm formation .
Result of Action
The molecular and cellular effects of 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide’s action include disruption of bacterial communication and reduction of virulence . This can lead to a decrease in the bacteria’s ability to form biofilms and cause infection.
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-[4-(oxolan-2-ylmethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-8-13(16)15-10-3-5-11(6-4-10)18-9-12-2-1-7-17-12/h3-6,12H,1-2,7-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDLXLBFDHWMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



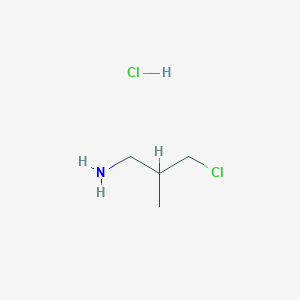
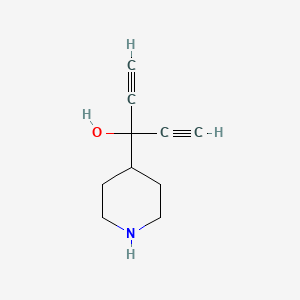
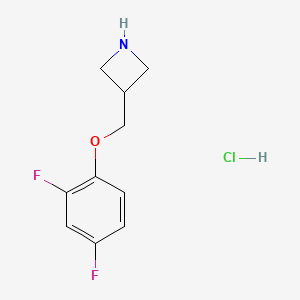

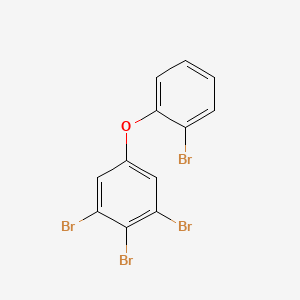
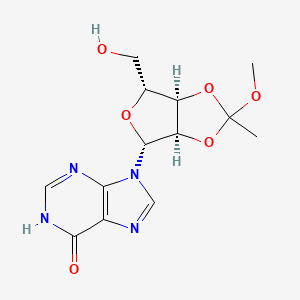

![7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1530864.png)


![Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate](/img/structure/B1530869.png)

